Improsulfan
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Overview
Description
Improsulfan is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonated derivative of the well-known anticancer drug, busulfan, and has shown promising results in various studies.
Scientific Research Applications
Antitumor Effectiveness in Cancer Research
Improsulfan has been shown to have significant antitumor activity. Studies have demonstrated its effectiveness against Yoshida sarcoma cells, with one study revealing that improsulfan, when used in sequential treatment with cyclophosphamide, increased the mean survival time of rats bearing Yoshida ascites sarcoma (Okumoto & Imamura, 1976). Another study highlighted its effectiveness on nitrogen mustard-resistant Yoshida sarcoma cells, showing that these cells were highly susceptible to improsulfan (Okumoto, Sugimoto, & Imamura, 1977).
Impact on DNA Synthesis in Cancer Cells
Improsulfan also affects DNA synthesis in cancer cells. A study on rat ascites hepatoma cells found that improsulfan inhibited ultraviolet light-induced unscheduled DNA synthesis more than semiconservative DNA synthesis (Okumoto & Imamura, 1977).
properties
CAS RN |
13425-98-4 |
---|---|
Product Name |
Improsulfan |
Molecular Formula |
C8H19NO6S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |
InChI |
InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3 |
InChI Key |
DBIGHPPNXATHOF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Color/Form |
Crystals |
melting_point |
115.5 °C 94-95 °C |
Other CAS RN |
13425-98-4 3458-22-8 |
Related CAS |
32784-82-0 (tosylate) 3458-22-8 (hydrochloride) |
synonyms |
3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.